molecular formula C23H34Cl2N6O4S B7853860 CID 147352

CID 147352

Cat. No. B7853860
M. Wt: 561.5 g/mol
InChI Key: NOIHTGOGFDFCBN-UHFFFAOYSA-N
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Description

CID 147352 is also known as Vardenafil Dihydrochloride Salt . It is a selective PDE 5 (phosphodiesterase type 5) inhibitor . The molecular formula of this compound is C23H32N6O4S•2HCl and it has a molecular weight of 561.52 .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques such as mass spectrometry . Collision-induced dissociation (CID) is a common technique used in mass spectrometry to induce fragmentation of selected ions in the gas phase . This technique can provide valuable information about the molecular structure of this compound.


Chemical Reactions Analysis

The chemical reactions of this compound would likely involve its functional groups. Collision-induced dissociation (CID), a mass spectrometry technique, can be used to analyze the fragmentation of selected ions in the gas phase . This technique can provide insights into the chemical reactions of this compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this compound can be analyzed using various techniques. These properties are often determined by the compound’s molecular structure and can include factors such as solubility, stability, and reactivity .

Mechanism of Action

Vardenafil Dihydrochloride Salt, or CID 147352, works by inhibiting the action of phosphodiesterase type 5 (PDE5) and PDE1 . This inhibition prevents the breakdown of secondary messenger molecules, prolonging signal transduction and its subsequent effects .

properties

IUPAC Name

2-[2-ethoxy-5-(4-ethylpiperazin-1-yl)sulfonylphenyl]-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N6O4S.2ClH/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28;;/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIHTGOGFDFCBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C2N1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=NC(=C2N1NC(=NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H34Cl2N6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

561.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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